3-Acetyl-6-methoxybenzofuran-2(3H)-one
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Overview
Description
3-Acetyl-6-methoxybenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methoxybenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted phenols and acetylation agents in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methoxybenzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methoxybenzofuran-2(3H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzofuran-2(3H)-one: Lacks the acetyl group, which might affect its reactivity and biological activity.
3-Acetylbenzofuran-2(3H)-one: Lacks the methoxy group, which might influence its solubility and interaction with biological targets.
Uniqueness
3-Acetyl-6-methoxybenzofuran-2(3H)-one is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological properties. This dual substitution pattern might make it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-acetyl-6-methoxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H10O4/c1-6(12)10-8-4-3-7(14-2)5-9(8)15-11(10)13/h3-5,10H,1-2H3 |
InChI Key |
PBZZRJNYRKPSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2=C(C=C(C=C2)OC)OC1=O |
Origin of Product |
United States |
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